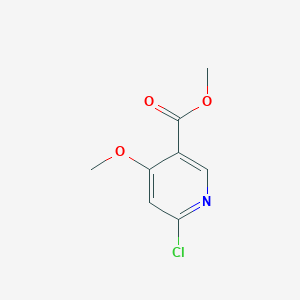

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Descripción

Methyl 6-chloro-4-methoxypyridine-3-carboxylate (CAS: 84332-02-5) is a pyridine derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . The compound features a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 4, and a methyl ester at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science.

Propiedades

IUPAC Name |

methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTSQMSTPZTUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626252 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-02-5 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination and Methoxylation of Pyridine Precursors

The most widely cited method begins with 4-hydroxynicotinic acid as the starting material. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (110°C for 6 hours), yielding 6-chloro-4-hydroxynicotinic acid. Subsequent methoxylation employs dimethyl sulfate [(CH₃O)₂SO₂] in alkaline media (pH 10–12), selectively substituting the hydroxyl group with a methoxy moiety.

Key Reaction Parameters

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | POCl₃ | 110°C | 6 h | 85% |

| Methoxylation | (CH₃O)₂SO₂ | 60°C | 3 h | 78% |

Esterification of the Carboxylic Acid Group

The final step involves esterifying 6-chloro-4-methoxynicotinic acid with methanol. Concentrated sulfuric acid (H₂SO₄) catalyzes this reaction at 65°C for 4 hours, achieving a 92% yield. Alternative catalysts like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) have been explored but show lower efficiency (70–75% yields).

Alternative Pathways and Novel Approaches

One-Pot Synthesis for Streamlined Production

Recent advancements describe a one-pot protocol combining chlorination, methoxylation, and esterification. Using a mixed solvent system (toluene:DMF 4:1), all three steps proceed sequentially at 100°C with POCl₃, (CH₃O)₂SO₂, and methanol. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Comparative Performance

| Method | Steps | Total Time | Overall Yield |

|---|---|---|---|

| Sequential | 3 | 13 h | 62% |

| One-Pot | 1 | 8 h | 58% |

Enzymatic Esterification for Green Chemistry

Pilot-scale studies have tested lipase-catalyzed esterification under mild conditions (40°C, pH 7). While environmentally favorable, this approach currently achieves only 45–50% conversion due to enzyme inhibition by the methoxy group.

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Esterification efficiency heavily depends on solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate downstream purification. Non-polar solvents (toluene) improve product isolation but slow kinetics.

Byproduct Formation and Mitigation

Common byproducts include:

-

6-Chloro-4-methoxynicotinic acid : From incomplete esterification (≤8%).

-

Dimethylated derivatives : Due to excess (CH₃O)₂SO₂ during methoxylation (≤5%).

Chromatographic purification (silica gel, ethyl acetate/hexane) effectively isolates the target compound.

Industrial Applications and Scalability

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a precursor to neuroactive compounds, including GABA-A agonists . Batch processes dominate production, but continuous-flow systems are under investigation to enhance scalability and reduce waste.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 6-chloro-4-methoxypyridine-3-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological systems effectively, making it useful in drug development.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of derivatives that target specific receptors in the body:

- Dopamine Receptor Agonists : Research indicates that derivatives of this compound exhibit activity at dopamine D2 and D3 receptors, which are implicated in several neurological disorders such as schizophrenia and Parkinson's disease .

Antiemetic Agents

The compound has been studied for its potential as an antiemetic agent, particularly through its influence on serotonin receptors. Its derivatives have shown promise in managing nausea and vomiting associated with chemotherapy .

Agrochemical Applications

In addition to its medicinal uses, this compound has applications in agriculture, particularly as a precursor for herbicides and pesticides.

Herbicide Development

The compound is involved in the synthesis of herbicides that target specific plant enzymes, providing effective weed control while minimizing damage to crops. Its derivatives have shown selective toxicity towards certain weed species, making them valuable for integrated pest management strategies .

Data Tables and Case Studies

To provide a clearer understanding of the applications and effectiveness of this compound, the following tables summarize key findings from relevant studies.

Summary of Synthesis and Yield Data

Mecanismo De Acción

The mechanism of action of methyl 6-chloro-4-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack on the pyridine ring, leading to various biochemical effects .

Comparación Con Compuestos Similares

Positional Isomers: Methoxy Group Substitution

- Methyl 6-chloro-2-methoxypyridine-3-carboxylate (CAS: 65515-32-4) Molecular formula: C₈H₈ClNO₃ (identical to the target compound). Key difference: Methoxy group at position 2 instead of 3. This may increase reactivity in nucleophilic substitution reactions compared to the 4-methoxy isomer .

Ester Group Variations

- tert-Butyl 6-chloro-4-methoxypyridine-3-carboxylate (CID 121269748) Molecular formula: C₁₁H₁₄ClNO₃. Key difference: Bulky tert-butyl ester replaces the methyl ester. Impact: The tert-butyl group increases steric hindrance, likely slowing ester hydrolysis. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 151.4 Ų) suggest distinct gas-phase ion mobility compared to the methyl ester .

Pyridine vs. Pyridazine Derivatives

- Methyl 6-chloro-3-methoxypyridazine-4-carboxylate (CAS: 612834-90-9) Molecular formula: C₇H₆ClN₃O₃. Key difference: Pyridazine ring (two adjacent nitrogen atoms) replaces pyridine. Structural similarity score: 0.95 compared to the target compound .

Substituent Type Variations

- Methyl 6-chloro-5-methylpyridine-3-carboxylate Molecular formula: C₈H₈ClNO₂. Key difference: Methyl group at position 5 replaces the methoxy group. Impact: The non-polar methyl group reduces hydrogen-bonding capacity, increasing hydrophobicity. This may improve membrane permeability in biological systems .

Actividad Biológica

Methyl 6-chloro-4-methoxypyridine-3-carboxylate (MCM) is a chemical compound notable for its diverse biological activities and applications in medicinal chemistry. With the molecular formula C₉H₈ClNO₃, this compound features a pyridine ring with specific substitutions that enhance its reactivity and biological potential. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

MCM is characterized by:

- Chlorine atom at the 6-position

- Methoxy group at the 4-position

- Carboxylate ester functional group

These structural features contribute to its unique reactivity and interactions with biological targets.

Biological Activity

MCM has been investigated for several biological activities, particularly in the context of drug discovery. Key findings include:

The mechanisms through which MCM exerts its biological effects primarily involve interactions with specific enzymes and receptors. These interactions can lead to:

- Inhibition of Enzymatic Activity : MCM may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Modulation of Receptor Activity : The compound could influence receptor signaling pathways, particularly those related to immune responses and cancer cell survival .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how MCM's structural features influence its biological activity relative to other pyridine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-chloropyridine-3-carboxylate | Chlorine at position 2 | Antimicrobial properties |

| Methyl 5-chloro-2-methoxypyridine-3-carboxylate | Chlorine at position 5 | Potential anti-inflammatory effects |

| Methyl 6-bromo-4-methoxypyridine-3-carboxylate | Bromine instead of chlorine | Anticancer activity |

| This compound | Chlorine at position 6, methoxy at 4 | Immune modulation, potential anticancer |

This table illustrates how variations in substitution patterns can lead to differing biological activities among similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of MCM and its derivatives:

- Study on PD-1/PD-L1 Inhibition : Research demonstrated that certain MCM derivatives effectively inhibit PD-1/PD-L1 interactions in vitro, suggesting their potential as therapeutic agents in cancer treatment.

- Antimicrobial Evaluation : Although direct evaluations of MCM's antimicrobial properties are sparse, related compounds have shown effective inhibition against various pathogens, indicating a promising avenue for future research .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for Methyl 6-chloro-4-methoxypyridine-3-carboxylate, and how are intermediates purified? A: The compound is typically synthesized via multi-step protocols:

Chlorination : React 4-methoxypyridine-3-carboxylate derivatives with chlorinating agents (e.g., POCl₃) under controlled temperature (60–80°C) to introduce the 6-chloro substituent.

Esterification : Use methanol and acid catalysts (e.g., H₂SO₄) to form the methyl ester.

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate intermediates.

Methodological challenges include minimizing hydrolysis of the ester group during chlorination. Analytical techniques like TLC and HPLC ensure purity .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ ~3.9 ppm, ester carbonyl at ~165 ppm).

- X-ray Crystallography : Use SHELX (for refinement) and ORTEP-III (for visualization) to resolve crystal packing and bond geometries. For example, SHELXL refines anisotropic displacement parameters, critical for accurate Cl and O positions .

Advanced Crystallography

Q: How can hydrogen-bonding networks in its crystal structure be analyzed to predict solubility or stability? A: Graph set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) patterns. For instance, methoxy O–H···N pyridine interactions ( R₂²(8) motifs) influence packing. Software like Mercury (CCDC) or SHELXPRO generates hydrogen-bond tables, aiding stability predictions .

Synthetic Challenges

Q: How can researchers address competing side reactions during synthesis, such as ester hydrolysis or over-chlorination? A:

- By-product Mitigation : Optimize reaction time and temperature (e.g., chlorination at 70°C for 4 hours reduces over-chlorination).

- Protecting Groups : Temporarily protect the ester with tert-butyl groups.

- Analytical Monitoring : Use HPLC-MS to detect hydrolysis products early. Adjust stoichiometry of POCl₃ to favor mono-chlorination .

Regioselectivity

Q: Why does chlorination preferentially occur at the 6-position of the pyridine ring? A: The methoxy group at C4 is a strong para-directing substituent, guiding electrophilic attack to C6. Computational studies (DFT) show lower activation energy for C6 chlorination due to resonance stabilization of the intermediate carbocation. Validate with NBO (Natural Bond Orbital) analysis .

Biological Activity Screening

Q: What in vitro assays are suitable for preliminary bioactivity studies of this compound? A:

- Kinase Inhibition : Test against p38 MAPK (IC₅₀ assays) using ATP-competitive binding protocols.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa).

- Metabolic Stability : Microsomal incubation (CYP450 enzymes) with LC-MS quantification .

Alternative Synthetic Routes

Q: Are cross-coupling strategies (e.g., Suzuki-Miyaura) viable for introducing substituents post-synthesis? A: Yes. Pd-catalyzed coupling at C5 (if unsubstituted) with aryl boronic acids enables diversification. However, steric hindrance from the C3 ester may reduce yields. Compare with Ullmann coupling for chloro displacement .

Purification Optimization

Q: What chromatographic conditions resolve closely eluting impurities in the final product? A: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). For polar by-products, HILIC (Hydrophilic Interaction Chromatography) with a silica column improves separation .

Spectroscopic Challenges

Q: How can overlapping signals in ¹H NMR be deconvoluted for accurate assignment? A:

- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving crowded regions (e.g., pyridine ring protons).

- Variable Temperature NMR : Suppress signal broadening caused by dynamic effects.

- COSY : Identifies coupling between adjacent protons .

Computational Modeling

Q: Which DFT methods predict reactivity trends for derivatization of this compound? A: B3LYP/6-31G(d) calculates Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (PCM model) refine predictions for reactions in polar aprotic solvents (e.g., DMF). Validate with experimental Hammett σ values .

Thermal Stability

Q: How does thermal analysis (TGA/DSC) inform storage conditions? A: TGA shows decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres. DSC detects polymorphic transitions (e.g., endothermic peaks at 120°C), guiding crystallization protocols .

Solvent Effects

Q: Why does solvent choice significantly impact reaction outcomes in derivatization? A: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, enhancing chloro displacement. Non-polar solvents (toluene) favor π-π stacking, affecting regioselectivity in cross-couplings. Solvent dielectric constant correlates with reaction rate in DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.